molecular formula C19H21FN2O3S B2806640 N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(2-(methylthio)phenyl)oxalamide CAS No. 1705849-10-0

N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(2-(methylthio)phenyl)oxalamide

Cat. No.: B2806640
CAS No.: 1705849-10-0
M. Wt: 376.45
InChI Key: SLXNRIYVPWBKDC-UHFFFAOYSA-N
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Description

N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(2-(methylthio)phenyl)oxalamide is a synthetically produced oxalamide derivative intended for research and development purposes. Its molecular structure, which incorporates fluorophenyl, methoxypropyl, and methylthiophenyl motifs, is of significant interest in modern chemical synthesis and discovery efforts. The integration of such specialized building blocks is a cornerstone of developing novel chemical entities, particularly in the field of peptide mimetics and small molecule therapeutics . Researchers can utilize this compound as a key intermediate or precursor in the construction of more complex molecular architectures. Its potential applications span across medicinal chemistry and chemical biology, where it may be investigated for its interaction with various biological targets, such as enzyme active sites or protein-protein interfaces. The compound is supplied for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use. All necessary safety data sheets should be consulted prior to handling.

Properties

IUPAC Name

N-[2-(2-fluorophenyl)-2-methoxypropyl]-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c1-19(25-2,13-8-4-5-9-14(13)20)12-21-17(23)18(24)22-15-10-6-7-11-16(15)26-3/h4-11H,12H2,1-3H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLXNRIYVPWBKDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC=CC=C1SC)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(2-(methylthio)phenyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and research findings, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C19H21FN2O3
  • Molecular Weight : 348.39 g/mol

The synthesis typically involves a multi-step process, including the formation of an intermediate from benzylamine and fluorophenyl derivatives, followed by the introduction of the methoxypropyl group and final oxalamide formation using oxalyl chloride .

This compound exhibits biological activity through its interactions with specific molecular targets such as enzymes and receptors. The compound can modulate these targets' activities via binding interactions, leading to various biological effects. For example, it may influence cellular signaling pathways or inhibit enzyme activities .

Antimicrobial and Anticancer Properties

Research has indicated that this compound possesses antimicrobial and anticancer properties. In vitro studies have shown that it can inhibit the growth of certain cancer cell lines, suggesting potential therapeutic applications in oncology . Additionally, preliminary investigations into its antimicrobial activity reveal effectiveness against various bacterial strains, indicating its possible use in treating infections .

Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against multiple bacterial strains
AnticancerInhibits growth in specific cancer cell lines
Enzyme InteractionModulates activity of specific enzymes

Case Studies

  • Anticancer Activity : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .
  • Antimicrobial Efficacy : Another case study focused on the compound's antibacterial properties against resistant strains of Staphylococcus aureus. Results indicated that the compound effectively inhibited bacterial growth at concentrations as low as 10 µg/mL, highlighting its potential as a new antibiotic agent .

Future Directions and Research Needs

While initial findings are promising, further research is essential to fully elucidate the biological mechanisms and therapeutic potential of this compound. Future studies should focus on:

  • In vivo Studies : To assess the pharmacokinetics and safety profile.
  • Mechanistic Studies : To explore specific pathways affected by the compound.
  • Formulation Development : To enhance bioavailability and therapeutic efficacy.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Pharmaceutical Oxalamides

Compound : N1-(2-Fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (18)

  • Substituents :
    • N1: 2-Fluorophenyl (similar to the target compound).
    • N2: 4-Methoxyphenethyl (electron-rich aromatic system).
  • Synthesis : Yield = 52%, purity confirmed via NMR and mass spectrometry.
  • Key Difference: The target compound’s methoxypropyl chain (vs.

Compound : N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide (1c)

  • Substituents :
    • N1: Chloro-trifluoromethylphenyl (highly electronegative).
    • N2: Fluoro-pyridinyloxy phenyl (complex aromatic system).
  • Properties : Melting point = 260–262°C; IR bands indicate strong carbonyl interactions.
  • Key Difference : The target compound’s methylthio group (-SMe) may offer distinct electronic effects compared to 1c’s trifluoromethyl (-CF3) group, influencing metabolic pathways or target selectivity.

Adamantyl-Based Oxalamides

Compound : N1-(Adamant-2-yl)-N2-(4-chlorobenzyloxy)oxalamide (10)

  • Substituents :
    • N1: Adamantyl (rigid, lipophilic bicyclic structure).
    • N2: 4-Chlorobenzyloxy (halogenated aromatic group).
  • Synthesis : Purity >90%, high melting point (>210°C).
  • Key Difference : The adamantyl group in Compound 10 enhances rigidity and lipid solubility, whereas the target compound’s methoxypropyl and methylthiophenyl groups may prioritize balanced hydrophobicity for oral bioavailability.

Q & A

Q. What are the optimal synthetic routes for N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(2-(methylthio)phenyl)oxalamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step coupling reactions. For example:
  • Step 1 : Preparation of 2-(2-fluorophenyl)-2-methoxypropylamine via reductive amination of the corresponding ketone precursor using sodium cyanoborohydride in methanol .
  • Step 2 : Reaction with oxalyl chloride to form the oxalamide intermediate under anhydrous conditions (e.g., THF, 0°C) .
  • Step 3 : Coupling with 2-(methylthio)aniline using DCC (dicyclohexylcarbodiimide) as a coupling agent in dichloromethane .
  • Key Considerations : Temperature control (<5°C during oxalyl chloride addition) and solvent polarity (THF vs. DCM) critically affect side-product formation. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H-NMR for characteristic peaks:
  • Methoxy group (δ ~3.3 ppm, singlet) .
  • Fluorophenyl aromatic protons (δ ~7.1–7.4 ppm, multiplet) .
  • Methylthio group (δ ~2.5 ppm, singlet) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 417.1422 (calculated for C19_{19}H20_{20}FNO3_{3}S) .
  • Infrared Spectroscopy (IR) : Detect oxalamide C=O stretches (1670–1690 cm1^{-1}) and N-H bends (3300–3500 cm1^{-1}) .

Q. What in vitro assays are suitable for preliminary screening of biological activity in this compound?

  • Methodological Answer :
  • Enzyme Inhibition : Test against soluble epoxide hydrolase (sEH) using fluorescent substrates like CMNPC (IC50_{50} determination) .
  • Receptor Binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) using 3H^3H-labeled ligands .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2 or MCF-7) with dose-response curves (1–100 µM) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents systematically:
  • Replace methoxy with ethoxy or hydroxyl groups to assess steric/electronic effects .
  • Substitute methylthio with sulfonyl or sulfonamide groups to enhance polarity .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) against sEH or kinase targets to predict binding affinities .
  • Data Correlation : Use linear regression to link logP values (calculated via ChemAxon) with IC50_{50} results .

Q. What strategies resolve contradictory data in solubility and stability studies of this compound?

  • Methodological Answer :
  • Controlled Stability Testing :
  • pH Stability : Incubate in buffers (pH 1–10, 37°C) and monitor degradation via HPLC at 24/48/72 hours .
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products .
  • Solubility Enhancement :
  • Co-solvent Systems : Use PEG-400 or cyclodextrin complexes to improve aqueous solubility .
  • Salt Formation : React with hydrochloric acid to form a hydrochloride salt .

Q. How can in vivo pharmacokinetic (PK) parameters be reliably measured for this compound?

  • Methodological Answer :
  • Animal Models : Administer intravenously (IV) and orally (PO) to Sprague-Dawley rats (n=6/group, 10 mg/kg) .
  • Bioanalytical Methods :
  • Plasma Extraction : Use protein precipitation (acetonitrile) followed by LC-MS/MS quantification .
  • Key Metrics : Calculate AUC, Cmax_{max}, t1/2_{1/2}, and bioavailability (F%) .
  • Tissue Distribution : Autoradiography or whole-body imaging after 14C^{14}C-labeling .

Q. What orthogonal assays validate target engagement in cellular models?

  • Methodological Answer :
  • Cellular Thermal Shift Assay (CETSA) : Heat-shock treated lysates (55–65°C) followed by Western blotting for target proteins .
  • BRET/FRET : Monitor real-time protein-protein interactions in HEK293T cells transfected with NanoLuc or GFP constructs .
  • CRISPR Knockout : Use sgRNA to delete putative targets (e.g., sEH) and assess loss of compound efficacy .

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